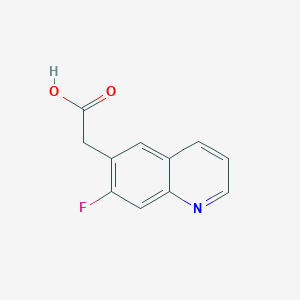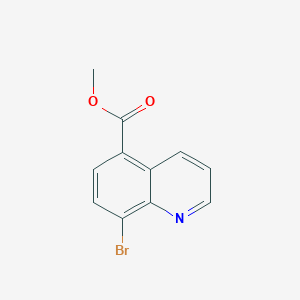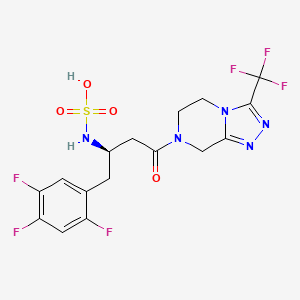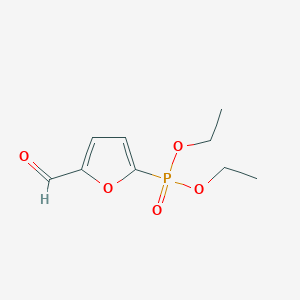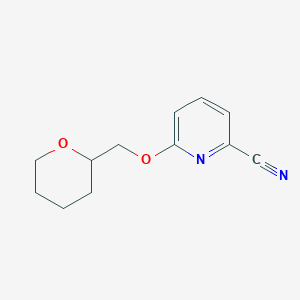
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile
Descripción general
Descripción
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine-2-carbonitrile, hereafter referred to as 6-THPPMC, is a synthetic compound that has been studied for its potential applications in scientific research. 6-THPPMC is a member of the pyridine family and is composed of a nitrogen-containing six-membered ring, a pyridine ring, and a carbonitrile group. 6-THPPMC has been studied for its potential to be used as a reagent in organic synthesis, as a building block in the preparation of various bioactive molecules, and as a probe molecule in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it a potential target for cancer therapy .
- Method : The compounds were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . Various derivatives were prepared, including chloro, methoxy, cholroacetoxy, imidazolyl, azide, and arylamino derivatives .
- Results : The compounds were tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) . Some of the most active inhibitors had IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .
-
Medicinally Important Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : Pyridine derivatives, including 3-amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile and 3-amino-6-(pyridin-3-yl)-4-(p-tolyl), have been identified as medicinally important heterocyclic compounds .
- Method : The specific methods of synthesis and application for these compounds are not detailed in the source .
- Results : The results or outcomes of these applications are not provided in the source .
-
Chemical Building Blocks
- Field : Chemistry
- Application : This compound is listed as a chemical building block . Chemical building blocks are typically used in the synthesis of more complex molecules in various fields of chemistry .
- Method : The specific methods of synthesis and application for this compound are not detailed in the source .
- Results : The results or outcomes of these applications are not provided in the source .
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The tetrahydro-2H-pyran moiety is a common structural motif in many natural products and is a key intermediate in the construction of many of these structures .
- Method : Propargyl vinyl ethers have been successfully rearranged into stable 2,4,5,6-tetrasubstituted 2H-pyrans through a one-pot procedure involving a Ag(I)-catalyzed propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction .
- Results : The results or outcomes of these applications are not provided in the source .
-
Chemical Building Blocks
- Field : Chemistry
- Application : This compound is listed as a chemical building block . Chemical building blocks are typically used in the synthesis of more complex molecules in various fields of chemistry .
- Method : The specific methods of synthesis and application for this compound are not detailed in the source .
- Results : The results or outcomes of these applications are not provided in the source .
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The tetrahydro-2H-pyran moiety is a common structural motif in many natural products and is a key intermediate in the construction of many of these structures .
- Method : Propargyl vinyl ethers have been successfully rearranged into stable 2,4,5,6-tetrasubstituted 2H-pyrans through a one-pot procedure involving a Ag(I)-catalyzed propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction .
- Results : The results or outcomes of these applications are not provided in the source .
Propiedades
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-10-4-3-6-12(14-10)16-9-11-5-1-2-7-15-11/h3-4,6,11H,1-2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDRJLTCSSKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
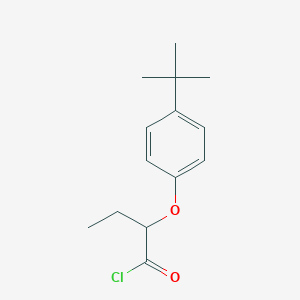
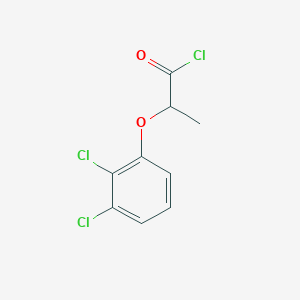
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)
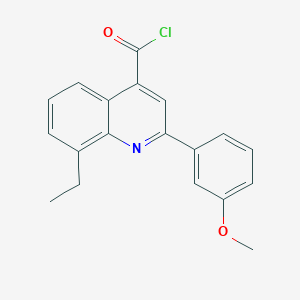
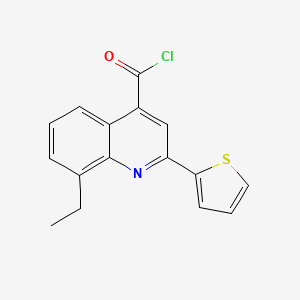
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
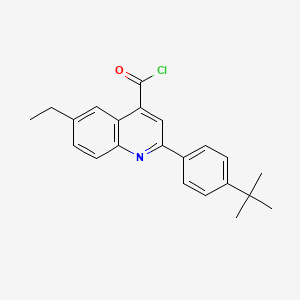
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
